4-((2-(Butylcarbamoyl)phenyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((2-(Butylcarbamoyl)phenyl)amino)-4-oxobutanoic acid is an organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of a butylamino group attached to a carbonyl group, which is further connected to an anilino group and a 4-oxobutanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-((2-(Butylcarbamoyl)phenyl)amino)-4-oxobutanoic acid involves several steps. One common synthetic route includes the reaction of butylamine with a suitable aniline derivative under controlled conditions to form the butylamino carbonyl intermediate. This intermediate is then reacted with a 4-oxobutanoic acid derivative to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-((2-(Butylcarbamoyl)phenyl)amino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures to control the reaction rate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((2-(Butylcarbamoyl)phenyl)amino)-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-(Butylcarbamoyl)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with target proteins, while the carbonyl and anilino groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-((2-(Butylcarbamoyl)phenyl)amino)-4-oxobutanoic acid can be compared with similar compounds such as:
4-{4-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid: This compound has a diethylamino group instead of a butylamino group, which may result in different chemical and biological properties.
4-{4-[(sec-Butylamino)carbonyl]anilino}-4-oxobutanoic acid: The presence of a sec-butylamino group can influence the compound’s reactivity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their effects on the compound’s properties and applications.
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
4-[2-(butylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-2-3-10-16-15(21)11-6-4-5-7-12(11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) |
InChI Key |
HQXQBECLAYBWRF-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
Origin of Product |
United States |
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